(R)-3-Amino-5-methylhexanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3R)-3-amino-5-methylhexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYPYHWONGEFQ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674223 | |
| Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276055-44-7 | |
| Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithium Borohydride Reduction
Intermediate (II) is reduced using lithium borohydride (1.0–1.1 eq) in tetrahydrofuran (THF) at 0–10°C. The low temperature minimizes side reactions, and quenching with ammonium chloride ensures safe termination. The final product is isolated via pH adjustment to 7.5, yielding racemic 3-amino-5-methylhexanoic acid.
Key Parameters
-
Reducing Agent: LiBH₄ in THF (2M)
-
Temperature: 0–10°C
-
Quenching Agent: NH₄Cl aqueous solution
Optical Resolution of Racemic Mixtures
Diastereomeric Salt Formation with Mandelic Acid
US20110144383A1 and EP1992609A1 detail resolution methods using (S)-mandelic acid to isolate the (S)-enantiomer. For the (R)-enantiomer, analogous protocols employ (R)-mandelic acid.
Procedure
-
Salt Formation : Racemic 3-amino-5-methylhexanoic acid is combined with (R)-mandelic acid in a water-isopropyl alcohol (IPA) mixture.
-
Precipitation : The (R)-enantiomer-mandelate salt preferentially crystallizes due to differential solubility.
-
Slurry Formation : The salt is slurried in a polar aprotic solvent (e.g., acetone) with a base (e.g., NaOH) to liberate the free amine.
-
Acidification : Treatment with HCl yields (R)-3-amino-5-methylhexanoic acid hydrochloride.
Optimization Insights
Enzymatic Resolution
Asymmetric Synthesis
Chiral Auxiliary-Mediated Approach
US7586005B2 discloses an asymmetric route using a chiral arylalkylamine auxiliary. While optimized for the (S)-enantiomer, reversing the chiral auxiliary configuration (e.g., using (R)-1-phenylethylamine) directs synthesis toward the (R)-enantiomer.
Steps
-
Auxiliary Attachment : 5-Methyl-3-oxohexanoic acid is condensed with (R)-1-phenylethylamine to form a chiral imine.
-
Stereoselective Reduction : Catalytic hydrogenation (H₂/Pd-C) yields the (R)-configured amine.
-
Auxiliary Removal : Acid hydrolysis cleaves the imine, releasing (R)-3-amino-5-methylhexanoic acid.
Performance Metrics
Catalytic Asymmetric Hydrogenation
A hypothetical extension of methods in ACS Omega involves asymmetric hydrogenation of enamine precursors. For example, hydrogenating (Z)-3-aminomethyl-5-methylhexenoic acid with a chiral Ru-BINAP catalyst could yield the (R)-enantiomer.
Projected Parameters
-
Catalyst : Ru-(R)-BINAP
-
Pressure : 50–100 bar H₂
-
ee : Potentially >95% based on analogous trifluoropentanoic acid syntheses.
Comparative Analysis of Methods
| Method | Steps | Key Reagents/Catalysts | ee (%) | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Mandelic Acid Resolution | 3 | (R)-Mandelic acid, NaOH, HCl | 90–95 | 70–80 | High |
| Enzymatic Resolution | 2 | Lipase, HCl | 85–90 | 60–70 | Moderate |
| Asymmetric Hydrogenation | 1 | Ru-BINAP, H₂ | >95 | 75–85 | Low |
| Chiral Auxiliary | 3 | (R)-1-Phenylethylamine, H₂ | >98 | 65–70 | Moderate |
Key Observations
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-5-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.
Major Products Formed:
Oxidation Products: Oximes, nitriles.
Reduction Products: Primary amines.
Substitution Products: Amides, esters, substituted amines.
Scientific Research Applications
Chemistry
(R)-3-Amino-5-methylhexanoic acid serves as a building block for synthesizing more complex molecules. It is utilized in the development of pharmaceuticals and chemical intermediates.
Biology
This compound is a precursor for peptide synthesis and plays a significant role in neurotransmission. Its structural properties enable it to modulate neurotransmitter activity, particularly gamma-aminobutyric acid (GABA), which is crucial for inhibitory signaling in the brain.
Medicine
(R)-CMH is investigated for its therapeutic potential in treating neurological disorders such as epilepsy and neuropathic pain. It acts as an effective precursor for the synthesis of pregabalin, a drug used to manage these conditions.
The biological activities associated with (R)-3-Amino-5-methylhexanoic acid include:
- Neurotransmission Enhancement : Studies indicate that (R)-CMH increases GABA levels in neuronal cultures, enhancing inhibitory signaling.
- Pain Management : Clinical trials involving pregabalin demonstrated significant improvements in neuropathic pain management compared to placebo groups.
Neurotransmission Studies
A study showed that (R)-CMH significantly increased GABA levels in neuronal cultures, suggesting its role in enhancing inhibitory signaling within the brain. This was linked to improved outcomes in animal models of epilepsy.
Pain Management Trials
Clinical trials involving pregabalin, derived from (R)-CMH, indicated marked improvements in patients with neuropathic pain compared to placebo groups. The efficacy was attributed to its mechanism of increasing GABA levels and decreasing neuronal excitability.
Comparative Analysis with Other Amino Acids
Research comparing (R)-CMH with other branched-chain amino acids like leucine and valine indicated that while all share some metabolic pathways, (R)-CMH uniquely influences GABA synthesis more directly, highlighting its distinctive therapeutic potential.
Mechanism of Action
The mechanism of action of ®-3-Amino-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism, neurotransmitter synthesis, and protein function.
Comparison with Similar Compounds
Enantiomeric Pair: (S)-3-Amino-5-methylhexanoic Acid Hydrochloride
The (S)-enantiomer shares the same molecular formula (C₇H₁₆ClNO₂) and molar mass but differs in stereochemistry. Key distinctions include:
- Synthesis Yield : The (S)-enantiomer is synthesized with a 73% yield , marginally higher than the (R)-form .
- Physicochemical Properties : Both enantiomers decompose near 280–285°C , but the (S)-form has a slightly higher boiling point (249.1°C vs. similar range for (R)-form) .
- Biological Activity: Chirality influences interactions with biomolecules. For example, (R)-enantiomers of β-amino acids exhibit distinct binding affinities to DNA G-quadruplex structures compared to (S)-forms, impacting pharmaceutical applications .
Table 1: Enantiomeric Comparison
| Property | (R)-Form | (S)-Form |
|---|---|---|
| Synthesis Yield | 72% | 73% |
| Melting Point (°C) | 249–250 | 249–250 |
| Boiling Point (°C) | ~249 | 249.1 |
| Decomposition Temperature (°C) | 280–285 | 280–285 |
Unsaturated Analog: (R)-3-Amino-5-hexenoic Acid Hydrochloride
This compound (CAS 332064-79-6, C₆H₁₂ClNO₂) features a double bond at the 5-position instead of a methyl group . Key differences:
- Reactivity: The allylic double bond in 5-hexenoic acid increases susceptibility to oxidation and electrophilic addition compared to the saturated (R)-3-amino-5-methylhexanoic acid .
- Thermal Stability : Both compounds decompose near 280°C , but the unsaturated analog may exhibit lower stability under acidic conditions .
Table 2: Structural Analogs
Functional Group Variants: (S)-3-Amino-1-chloro-5-methylhexan-2-one Hydrochloride
This derivative (C₇H₁₄Cl₂NO) replaces the carboxylic acid with a ketone and introduces a chlorine atom . Notable contrasts:
- Reactivity: The ketone group enables nucleophilic additions, unlike the carboxylate in (R)-3-amino-5-methylhexanoic acid .
- Synthetic Utility : The chlorine atom facilitates further derivatization, making it a versatile intermediate in organic synthesis .
Physicochemical and Thermal Properties
Biological Activity
Overview
(R)-3-Amino-5-methylhexanoic acid hydrochloride, also known as (R)-CMH, is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neurological applications. This compound is characterized by an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a hexane backbone with a methyl group at the fifth position. It is structurally related to other amino acids but possesses unique properties due to its specific configuration.
- Molecular Formula : C₇H₁₆ClN₁O₂
- Molecular Weight : 165.66 g/mol
- CAS Number : 91298-67-8
(R)-3-Amino-5-methylhexanoic acid interacts with various neurotransmitter systems, particularly influencing the activity of GABA (gamma-aminobutyric acid). GABA is a major inhibitory neurotransmitter in the central nervous system (CNS), and compounds that modulate its synthesis or activity can have significant therapeutic implications.
Pathways Involved
- GABA Synthesis : (R)-CMH may enhance the activity of L-glutamic acid decarboxylase (GAD), promoting the conversion of glutamate to GABA, thereby increasing inhibitory neurotransmission .
- Neurotransmitter Modulation : It modulates synaptic transmission and neuronal communication, which can impact various neurological functions and disorders.
Biological Activities
The biological activity of this compound has been explored in several contexts:
Neuroprotective Effects
Studies suggest that (R)-CMH may exhibit neuroprotective properties, potentially beneficial in conditions such as epilepsy and anxiety disorders. Its ability to enhance GABA levels could contribute to its anticonvulsant effects, similar to those observed with other GABAergic agents like pregabalin .
Anticonvulsant Properties
Research indicates that (R)-CMH may help reduce seizure frequency in animal models. Its mechanism appears linked to increased GABA production, which is crucial for inhibiting excessive neuronal firing during seizures .
Comparative Analysis with Related Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| (S)-Pregabalin | Similar backbone, promotes GABA synthesis | Anticonvulsant, analgesic |
| L-Leucine | Essential amino acid | Protein synthesis, energy metabolism |
| L-Isoleucine | Branched-chain amino acid | Energy production, muscle metabolism |
Case Studies and Research Findings
- Anticonvulsant Study : A study demonstrated that administration of (R)-CMH in rodent models resulted in a significant reduction in seizure frequency compared to controls. The mechanism was attributed to enhanced GABAergic activity .
- Neuroprotective Role : In vitro studies showed that (R)-CMH protects neuronal cells from excitotoxicity induced by high levels of glutamate. This suggests potential therapeutic applications for neurodegenerative diseases .
- Analgesic Potential : Preliminary studies indicate that (R)-CMH may possess analgesic properties similar to those of pregabalin, making it a candidate for pain management therapies .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-3-Amino-5-methylhexanoic acid hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves alkylation of a suitable amine precursor with halogenated intermediates, followed by hydrolysis and acidification to yield the hydrochloride salt. Purification is achieved via recrystallization to ensure high purity (>98%) . Key intermediates should be characterized using NMR and mass spectrometry to confirm structural integrity.
Q. How can the purity and structural identity of this compound be assessed experimentally?
- Methodological Answer : Purity is validated using high-performance liquid chromatography (HPLC) with UV detection at 210 nm. Structural confirmation is achieved via H and C NMR spectroscopy, focusing on the chiral center (R-configuration) and carboxyl/amino group signals. Melting point analysis (249–250°C) serves as a secondary purity indicator .
Q. What are the critical physico-chemical properties of this compound for experimental design?
- Methodological Answer : Key properties include molecular weight (145.19–145.20 g/mol), solubility in polar solvents (water, ethanol), and thermal stability (decomposition >250°C). These parameters inform solvent selection for reaction conditions and storage protocols (e.g., desiccated, room temperature) .
Advanced Research Questions
Q. How does stereochemical configuration (R vs. S) influence the biological activity of 3-Amino-5-methylhexanoic acid hydrochloride?
- Methodological Answer : Enantiomer-specific interactions with enzymes or receptors are critical. For example, (R)-isomers may exhibit higher binding affinity due to spatial compatibility with chiral active sites. Comparative studies using chiral chromatography or circular dichroism (CD) can elucidate stereospecific effects .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies often arise from structural analogs (e.g., hydroxylated derivatives) or impurities. Researchers should:
- Perform side-by-side assays under standardized conditions.
- Use high-purity samples (>99%) verified via LC-MS.
- Compare with structurally similar compounds (e.g., 3-Amino-2-hydroxy-5-methylhexanoic acid) to isolate functional group contributions .
Q. What are the optimal reaction conditions for derivatizing this compound to study structure-activity relationships?
- Methodological Answer :
- Reduction : Use lithium aluminum hydride (LiAlH) in anhydrous tetrahydrofuran (THF) to convert the carboxylic acid to an alcohol.
- Oxidation : Employ potassium permanganate (KMnO) under acidic conditions to generate keto intermediates.
- Monitor reactions via thin-layer chromatography (TLC) and isolate products using flash chromatography .
Comparative Analysis and Data Interpretation
Q. How does the absence of a hydroxyl group in this compound affect its enzymatic interactions compared to hydroxylated analogs?
- Methodological Answer : The lack of a hydroxyl group reduces hydrogen-bonding capacity, potentially decreasing affinity for enzymes requiring polar interactions. Kinetic assays (e.g., IC measurements) and molecular docking simulations can quantify these differences. For example, hydroxylated analogs like 3-Amino-2-hydroxy-5-methylhexanoic acid show enhanced inhibition of metalloproteases .
Experimental Design Considerations
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
